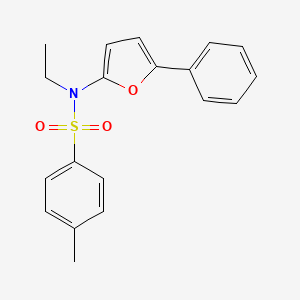

N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide

Description

N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethyl group, a methyl group at the para position, and a 5-phenyl-2-furyl moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

865486-73-3 |

|---|---|

Molecular Formula |

C19H19NO3S |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-ethyl-4-methyl-N-(5-phenylfuran-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C19H19NO3S/c1-3-20(24(21,22)17-11-9-15(2)10-12-17)19-14-13-18(23-19)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 |

InChI Key |

PCFQYKDPBTWTKK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Sulfonamide Core

Starting Materials : 4-methylbenzenesulfonyl chloride (tosyl chloride) is reacted with an appropriate amine to form the sulfonamide bond.

Amine Component : The amine is usually N-ethyl-5-phenyl-2-furylamine or a protected derivative thereof.

Reaction Conditions : The sulfonyl chloride is reacted with the amine in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or acetone at low temperatures (0–5 °C) to control reactivity and avoid side reactions.

Purification : The crude product is purified by extraction, washing with aqueous acid/base solutions, and recrystallization or chromatography to achieve high purity.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Reaction Time | Purification Method | Yield/Purity |

|---|---|---|---|---|---|---|

| 5-Phenyl-2-furyl aldehyde synthesis | Suzuki-Miyaura coupling: 5-bromo/iodofuran-2-carbaldehyde + phenylboronic acid, Pd catalyst | Water/Organic solvents | Room temperature to reflux | 1–24 hours | Extraction, chromatography | 60–91% yield |

| Sulfonamide formation | 4-methylbenzenesulfonyl chloride + N-ethyl-5-phenyl-2-furylamine + base | Dichloromethane, acetone | 0–5 °C to 60 °C | 0.5–20 hours | Acid/base washes, recrystallization | >99% purity (HPLC) |

| Intermediate activation | Pyrrolidinone derivative + 4-nitrophenyl chloroformate | Acetone | 2–35 °C (stepwise addition) | Controlled addition | Washing, solvent removal | High purity |

| Final coupling | Intermediate + trans-4-methylcyclohexyl isocyanate | Ketone solvents | 35–80 °C | 0.5–3 hours | Filtration, washing with methanol/acetone | >99% purity (HPLC) |

Research Findings and Notes

The stepwise addition of reagents such as 4-nitrophenyl chloroformate at controlled temperatures minimizes exothermic reactions and improves yield and purity.

Ketone solvents , especially acetone, are preferred for the sulfonamide bond formation due to their ability to dissolve reactants and facilitate reaction kinetics.

The washing sequence with aqueous acid and base solutions is critical to remove impurities and unreacted starting materials, ensuring high purity of the final product.

The use of isocyanates in the final step is a known method to introduce additional functional groups, enhancing the compound's properties.

The 5-phenyl-2-furyl moiety can be efficiently synthesized via palladium-catalyzed cross-coupling reactions, which are scalable and provide good yields.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ETHYL-4-METHYL-N-(5-PHENYLFURAN-2-YL)BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan and phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural Features and Substituent Effects

The compound’s key structural differentiators are its ethyl-methyl and 5-phenyl-2-furyl substituents. Below is a comparative analysis with analogous sulfonamides:

Key Observations:

- Lipophilicity and Bioavailability: The 5-phenyl-2-furyl group likely increases lipophilicity (clogP) compared to simpler substituents like pyrazolyl or methoxy.

- Synthetic Routes : Synthesis of similar sulfonamides (e.g., ) involves sulfonylation of amines with sulfonyl chlorides. The target compound could be synthesized via reaction of 5-phenyl-2-furylamine with 4-methyl-N-ethylbenzenesulfonyl chloride .

Pharmacokinetic and Pharmacodynamic Insights

Crystallographic and Analytical Data

- Structural Characterization : Tools like SHELX and ORTEP-3 are widely used for small-molecule crystallography. The target compound’s structure may have been resolved using these programs, given their prevalence in sulfonamide studies.

- Analytical Methods : Similar compounds (e.g., ) are analyzed via NMR, LCMS, and elemental analysis, which would apply to the target compound for purity and identity confirmation .

Biological Activity

N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.43 g/mol. The compound features a sulfonamide moiety, which is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

Mechanism of Action:

Sulfonamides, including this compound, exhibit antimicrobial activity through competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism disrupts nucleic acid synthesis in bacteria, leading to growth inhibition .

Activity Against Bacterial Strains:

Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure-activity relationship studies show that modifications to the phenyl and furan groups can enhance or reduce antibacterial efficacy:

Anticancer Properties

Cell Line Studies:

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound exhibits moderate to high cytotoxicity against several types of cancer cells:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical cancer) | 0.126 |

| SMMC-7721 (Liver cancer) | 0.071 |

| K562 (Leukemia) | 0.164 |

These values indicate that the compound can be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .

Mechanisms of Action:

The anticancer activity is believed to be mediated through multiple pathways, including induction of apoptosis and inhibition of cell proliferation. The sulfonamide group enhances the interaction with biological targets involved in cancer progression, making it a promising candidate for further development .

Case Studies and Research Findings

Several studies have reported on the biological activities of derivatives related to this compound:

-

Antimicrobial Evaluation:

A study synthesized various derivatives and evaluated their antibacterial and antifungal activities. The most potent derivative exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing bioactivity . -

Anticancer Evaluation:

In vitro studies on the anticancer effects demonstrated that specific substitutions on the phenyl ring significantly influenced the cytotoxicity against cancer cell lines. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Q & A

Q. What are the standard methods for synthesizing N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide?

Synthesis typically involves sulfonamide bond formation via reaction of a sulfonyl chloride with an amine precursor. For example, pyridine is commonly used as a solvent and base to facilitate the reaction between substituted benzenesulfonyl chlorides and amines like 5-phenyl-2-furyl derivatives. Post-synthesis purification via flash chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing precise bond lengths and angles. Complementary techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., ethyl and methyl groups).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide S=O stretches (~1350–1150 cm⁻¹). Refinement software like SHELXL and validation tools (e.g., PLATON) ensure data accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from polymorphism, dynamic molecular behavior, or sample impurities. Strategies include:

- Repeating experiments under controlled conditions (e.g., varying crystallization solvents).

- Performing temperature-dependent NMR to detect conformational flexibility.

- Cross-validating with computational methods (e.g., DFT calculations for optimized geometries). Tools like CCDC Mercury can visualize hydrogen-bonding networks to reconcile structural differences .

Q. What strategies optimize the design of derivatives with enhanced bioactivity?

Structure-Activity Relationship (SAR) studies guide modifications:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., halogens) on the benzene ring may improve binding affinity to biological targets.

- Scaffold Hybridization : Combining the sulfonamide core with bioactive moieties (e.g., thiazole or oxadiazole rings) enhances pharmacological properties . Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins like enzymes or receptors.

Q. How does hydrogen bonding influence the compound’s stability and crystallinity?

Hydrogen bonds (e.g., C–H⋯O or N–H⋯O) stabilize molecular packing in the crystal lattice. For example, anti-parallel dimer formation via C–H⋯O interactions enhances thermal stability. Analyzing Hirshfeld surfaces (via CrystalExplorer) quantifies intermolecular interactions, aiding in co-crystal design for improved solubility .

Q. What methodologies address crystallographic disorder in structural refinement?

Disorder arises from dynamic molecular motions or overlapping electron densities. Solutions include:

- Multi-Component Refinement : Splitting atoms into partial occupancy sites.

- Restraints : Applying geometric constraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable bond lengths. Validation with ADDSYM (PLATON) detects missed symmetry operations that may explain apparent disorder .

Methodological Considerations

Q. How to validate the reproducibility of synthesis protocols?

- Control Experiments : Vary reaction parameters (e.g., temperature, solvent polarity) to identify critical steps.

- Batch Analysis : Compare NMR and HPLC data across multiple synthesis batches.

- Cross-Lab Validation : Collaborate with independent labs to confirm procedural robustness .

Q. What are best practices for handling hygroscopic or air-sensitive intermediates?

- Use anhydrous solvents and inert atmospheres (glovebox/Schlenk line).

- Characterize intermediates immediately after isolation (e.g., via in situ IR).

- Store samples under nitrogen with desiccants to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.